molecular formula C9H9BrN2O2S B1446997 3-(4-Bromo-2-nitrophenyl)thiazolidine CAS No. 1774894-47-1

3-(4-Bromo-2-nitrophenyl)thiazolidine

Cat. No.: B1446997
CAS No.: 1774894-47-1
M. Wt: 289.15 g/mol
InChI Key: IHMXRSLYDLNAQN-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-nitrophenyl)thiazolidine is a heterocyclic compound that contains a thiazolidine ring substituted with a 4-bromo-2-nitrophenyl group. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

3-(4-Bromo-2-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include thiazolidinones, amino derivatives, and substituted thiazolidines .

Scientific Research Applications

3-(4-Bromo-2-nitrophenyl)thiazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-nitrophenyl)thiazolidine involves its interaction with biological targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various pharmacological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolism .

Comparison with Similar Compounds

3-(4-Bromo-2-nitrophenyl)thiazolidine can be compared with other thiazolidine derivatives, such as:

    Thiazolidinones: These compounds have a carbonyl group in the thiazolidine ring and are known for their anticancer and antimicrobial activities.

    Thiazoles: These compounds have a similar ring structure but differ in the position of the nitrogen and sulfur atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazolidine derivatives .

Properties

IUPAC Name

3-(4-bromo-2-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c10-7-1-2-8(9(5-7)12(13)14)11-3-4-15-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMXRSLYDLNAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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